

Application Note: A Validated HPLC Method for the Quantification of Lirinidine

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Compound of Interest

Compound Name: *Lirinidine*

Cat. No.: *B1674867*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the precise and accurate quantification of **Lirinidine** in pharmaceutical formulations. The protocols detailed herein are designed for use in quality control, stability testing, and research environments.

Introduction

Lirinidine is a novel therapeutic agent under investigation for its potential pharmacological activities. The development of a robust and reliable analytical method for its quantification is crucial for ensuring product quality and consistency throughout the drug development process. This application note describes a simple, specific, and accurate reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of **Lirinidine**. The method has been validated according to the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol

Instrumentation and Materials

- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[\[1\]](#)[\[2\]](#)

- Chemicals and Reagents:
 - **Lirinidine** reference standard (purity >99%)
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)[2]
 - Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
 - Ortho-phosphoric acid (for pH adjustment)
 - Water (HPLC grade or Milli-Q)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below. These parameters were established to provide optimal separation and peak symmetry for **Lirinidine**.

Parameter	Recommended Condition
Column	C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile : 25mM Phosphate Buffer (pH 3.0) (50:50 v/v)
Flow Rate	1.0 mL/min[3]
Injection Volume	20 µL[2]
Column Temperature	35°C
Detection Wavelength	254 nm[2]
Run Time	10 minutes

Preparation of Solutions

2.3.1 Phosphate Buffer (25mM, pH 3.0)

- Weigh and dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.
- Adjust the pH of the solution to 3.0 using ortho-phosphoric acid.
- Filter the buffer solution through a 0.45 μm membrane filter before use.[4]

2.3.2 Standard Stock Solution (100 $\mu\text{g/mL}$)

- Accurately weigh approximately 10 mg of the **Lirinidine** reference standard into a 100 mL volumetric flask.[4]
- Dissolve the standard in the mobile phase.
- Sonicate for 10 minutes to ensure complete dissolution.
- Make up the volume to the mark with the mobile phase and mix thoroughly.[4][5]

2.3.3 Calibration Standards (Working Solutions) Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 20, 40, 60 $\mu\text{g/mL}$).[6]

2.3.4 Sample Preparation (from a hypothetical tablet formulation)

- Weigh and finely powder 20 tablets to obtain a homogenous mixture.
- Accurately weigh a portion of the powder equivalent to 10 mg of **Lirinidine** and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to extract the drug.[7]
- Allow the solution to cool to room temperature and make up the volume with the mobile phase.
- Centrifuge a portion of the solution at 4000 rpm for 15 minutes.[7]
- Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial for analysis.[8][9]

Method Validation Summary

The developed analytical method was validated according to ICH guidelines for key parameters to ensure its suitability for the intended purpose.[\[10\]](#)

Linearity and Range

The linearity was evaluated by analyzing six concentrations of **Lirinidine** ranging from 1 to 60 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)	Mean Peak Area (n=3)
1.0	54,830
5.0	275,150
10.0	551,200
20.0	1,103,500
40.0	2,205,100
60.0	3,308,400
Correlation Coefficient (r^2)	0.9998

Accuracy and Precision

Accuracy was determined by the percent recovery method at three concentration levels (80%, 100%, and 120% of the target concentration). Precision was assessed by analyzing six replicate injections at the 100% concentration level (repeatability) and on different days (intermediate precision).

Concentration Level	Amount Spiked (µg/mL)	Amount Recovered (µg/mL)	% Recovery	% RSD (Repeatability)	% RSD (Intermediate)
80%	16.0	15.89	99.31%	0.85%	1.21%
100%	20.0	20.08	100.40%	0.62%	1.05%
120%	24.0	24.21	100.88%	0.77%	1.15%

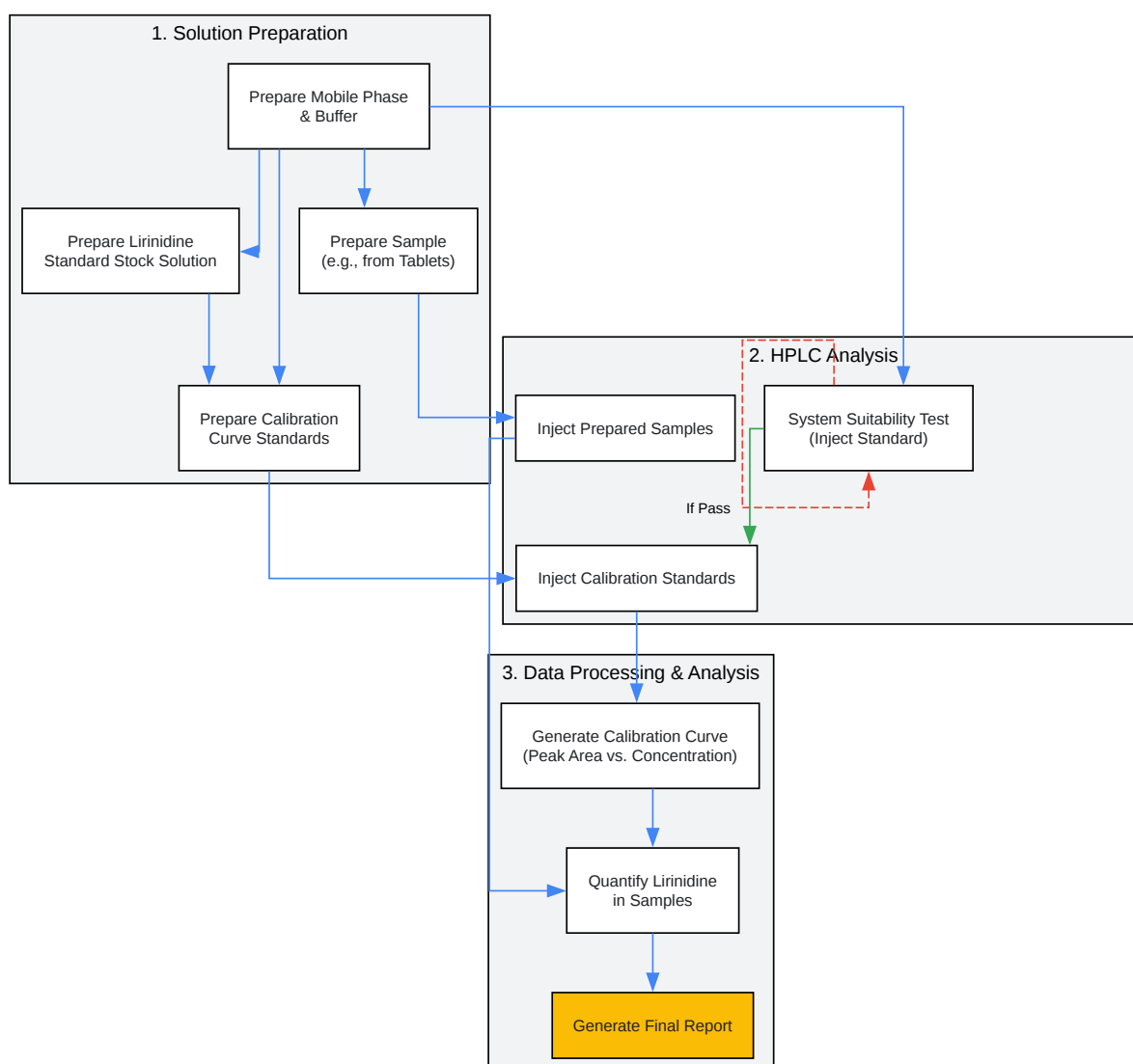
Overall Validation Parameters

The table below summarizes the performance characteristics of the validated method. The acceptance criteria are based on typical requirements for pharmaceutical assays.[\[11\]](#)

Validation Parameter	Result	Acceptance Criteria
Specificity	No interference from placebo	No interference at the retention time of the analyte
Linearity (r^2)	0.9998	$r^2 \geq 0.999$
Range	1 - 60 µg/mL	80% to 120% of target concentration
Accuracy (% Recovery)	99.31% - 100.88%	98.0% - 102.0% [10] [11]
Precision (% RSD)	$\leq 0.85\%$ (Repeatability)	$RSD \leq 2.0\%$ [11]
$\leq 1.21\%$ (Intermediate)	$RSD \leq 3.0\%$	
LOD (µg/mL)	0.25 µg/mL	Signal-to-Noise Ratio $\geq 3:1$
LOQ (µg/mL)	0.75 µg/mL	Signal-to-Noise Ratio $\geq 10:1$ [11]
Robustness	Robust	No significant effect on results with minor variations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the quantification of **Lirinidine**, from the initial preparation of solutions to the final data analysis.



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Caption: Workflow for **Lirinidine** quantification via HPLC.

Conclusion

The described RP-HPLC method is demonstrated to be simple, specific, accurate, precise, and robust for the quantification of **Lirinidine** in pharmaceutical dosage forms. The method validation results confirm its suitability for routine quality control analysis and stability studies, providing a reliable tool for the pharmaceutical development of **Lirinidine**.

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